γ-Amino Regiochemistry: Basicity vs. α-Amino Isomer
The target compound's γ-amino architecture exhibits a predicted pKa of 8.71±0.10, which is 1.44 pKa units higher than the α-amino isomer methyl (R)-2-amino-4-(2,4-difluorophenyl)butanoate (pKa 7.27±0.35) . This difference arises because the amino group's proximity to the electron-withdrawing ester in the α-isomer reduces its basicity. The higher basicity of the γ-amino form significantly impacts its protonation state at physiological pH, altering its solubility and reactivity profile in amide coupling reactions.
| Evidence Dimension | Basicity of the amino group (pKa) |
|---|---|
| Target Compound Data | pKa = 8.71±0.10 (Predicted) |
| Comparator Or Baseline | Methyl (R)-2-amino-4-(2,4-difluorophenyl)butanoate (CAS 2349551-26-2): pKa = 7.27±0.35 (Predicted) |
| Quantified Difference | ΔpKa = 1.44 units |
| Conditions | Predicted values using ACD/Labs or similar algorithms, as reported on ChemicalBook and Chem960 . |
Why This Matters
For procurement, a 1.44 pKa unit shift means the γ-amino compound will require different pH conditions for extraction, salt formation, and HPLC purification, directly affecting process development and cost of goods.
